![molecular formula C10H16O4 B14318381 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol CAS No. 110087-51-9](/img/structure/B14318381.png)
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol is a complex organic compound characterized by its unique molecular structure. It contains a fused ring system with an epoxide and a hydroxyl group, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pyrano[3,2-c]oxepin Ring System: This can be achieved through a series of cyclization reactions.
Introduction of the Epoxide Group: This step often involves the use of peracids or other oxidizing agents to introduce the epoxide functionality.
Hydroxylation: The hydroxyl group can be introduced through selective reduction or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Selective reduction can be used to modify the epoxide or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diols or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol involves its interaction with specific molecular targets. The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins or DNA. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5,8-Epoxy-2H-pyrano[3,2-c]oxepin-2-ol: Similar structure but lacks the methyl group.
Octahydro-2H-pyrano[3,2-c]oxepin-2-ol: Lacks both the epoxide and methyl groups.
Uniqueness
9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties .
Properties
CAS No. |
110087-51-9 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
8-methyl-6,11,12-trioxatricyclo[7.2.1.02,7]dodecan-5-ol |
InChI |
InChI=1S/C10H16O4/c1-5-7-4-12-10(13-7)6-2-3-8(11)14-9(5)6/h5-11H,2-4H2,1H3 |
InChI Key |
JKOGCMORUZKMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2COC(O2)C3C1OC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




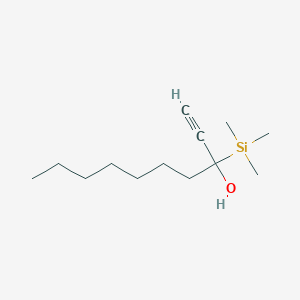
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

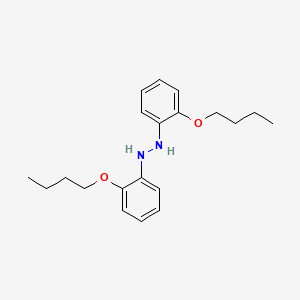
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
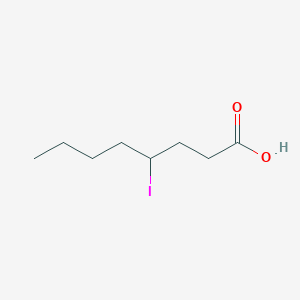
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
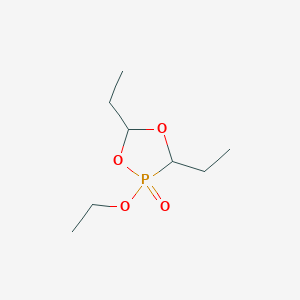

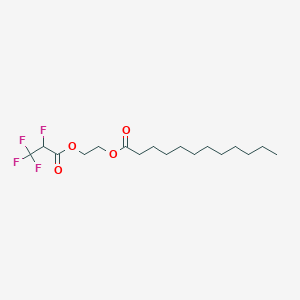
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

